Sulfanitran-d4

Description

BenchChem offers high-quality Sulfanitran-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfanitran-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

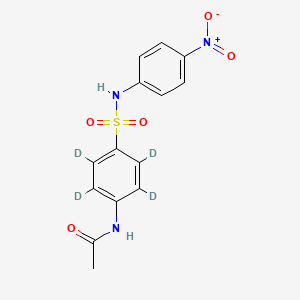

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O5S |

|---|---|

Molecular Weight |

339.36 g/mol |

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |

InChI Key |

GWBPFRGXNGPPMF-DOGSKSIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sulfanitran-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfanitran-d4, an isotopically labeled version of the sulfonamide antibiotic, Sulfanitran. This document details a plausible synthetic route, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment. The inclusion of deuterium atoms in the Sulfanitran molecule makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Synthesis of Sulfanitran-d4

The synthesis of Sulfanitran-d4, with the IUPAC name N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl-2,3,5,6-d4)acetamide, involves a multi-step process. The key is the introduction of deuterium atoms onto the phenyl ring of the acetanilide moiety. A plausible and efficient synthetic strategy is outlined below, commencing with the deuteration of a suitable precursor followed by the construction of the final molecule.

The proposed synthetic pathway begins with the preparation of the deuterated intermediate, 4-aminoacetanilide-2,3,5,6-d4, followed by its conversion to the corresponding sulfonyl chloride, and finally, condensation with 4-nitroaniline.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Preparation of 4-Aminoacetanilide-2,3,5,6-d4: This crucial step involves the introduction of the deuterium labels. A common method for the deuteration of anilines is through acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

-

Chlorosulfonation of 4-Aminoacetanilide-2,3,5,6-d4: The deuterated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position relative to the acetamido group. The acetamido group directs the substitution to this position.

-

Condensation to form Sulfanitran-d4: The final step is the reaction of 4-acetamidobenzenesulfonyl chloride-d4 with 4-nitroaniline to form the sulfonamide linkage, yielding the desired Sulfanitran-d4.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Aminoacetanilide-2,3,5,6-d4

-

To a sealed, heavy-walled glass reactor, add 4-aminoacetanilide (1 equivalent).

-

Add deuterium oxide (D₂O, 20 equivalents) and a catalytic amount of deuterium chloride (DCl in D₂O, 35% w/w, 0.1 equivalents).

-

Seal the reactor and heat the mixture to 120-140 °C with stirring for 24-48 hours.

-

Monitor the reaction progress by ¹H NMR of a worked-up aliquot to check for the disappearance of the aromatic proton signals of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a base such as sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold D₂O.

-

Dry the product under vacuum to yield 4-aminoacetanilide-2,3,5,6-d4.

Stage 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-2,3,5,6-d4

-

In a round-bottom flask equipped with a stirrer and a gas trap, place chlorosulfonic acid (5 equivalents) and cool it in an ice bath to 0-5 °C.

-

Slowly add the dried 4-aminoacetanilide-2,3,5,6-d4 (1 equivalent) in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Dry the product under vacuum to give 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4.

Stage 3: Synthesis of Sulfanitran-d4

-

In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4 (1 equivalent) and 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

-

Collect the crude Sulfanitran-d4 by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water or acetic acid-water, to obtain pure Sulfanitran-d4.

-

Dry the final product under vacuum.

Characterization of Sulfanitran-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Sulfanitran-d4. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and pinpointing the location of the deuterium labels.

-

¹H NMR: The spectrum of Sulfanitran-d4 is expected to show signals for the two aromatic protons on the 4-nitrophenyl ring, the two NH protons, and the methyl protons of the acetyl group. The signals corresponding to the protons on the acetanilide ring (at positions 2, 3, 5, and 6) should be absent or significantly reduced in intensity, confirming successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show all the carbon signals. The carbons directly bonded to deuterium (C-D) will appear as multiplets due to C-D coupling and may have a lower intensity compared to the protonated carbons.

-

²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of Sulfanitran-d4.

-

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₄H₉D₄N₃O₅S.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the location of the deuterium labels. The fragmentation pattern should be consistent with the known fragmentation of sulfonamides, with mass shifts in the fragments containing the deuterated ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Sulfanitran-d4 will show characteristic absorption bands for the N-H, C=O (amide), SO₂ (sulfonamide), and NO₂ (nitro) groups. A key feature will be the presence of C-D stretching bands at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H aromatic stretching bands (around 3000-3100 cm⁻¹).

Data Presentation

The following tables summarize the key physical and predicted spectroscopic data for Sulfanitran-d4.

Table 1: Physical and Molecular Properties of Sulfanitran-d4

| Property | Value |

| IUPAC Name | N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl-2,3,5,6-d4)acetamide |

| CAS Number | 1794753-46-0[1] |

| Molecular Formula | C₁₄H₉D₄N₃O₅S[1] |

| Molecular Weight | 339.36 g/mol [1][2] |

| Exact Mass | 339.0827[1] |

| Isotopic Enrichment | Typically >98% |

Table 2: Predicted ¹H NMR Data for Sulfanitran-d4 (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -SO₂NH- |

| ~10.3 | Singlet | 1H | -NHC(O)CH₃ |

| ~8.2 | Doublet | 2H | Protons on 4-nitrophenyl ring (ortho to NO₂) |

| ~7.9 | Doublet | 2H | Protons on 4-nitrophenyl ring (meta to NO₂) |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

Table 3: Predicted Mass Spectrometry Data for Sulfanitran-d4

| Parameter | Predicted Value |

| [M+H]⁺ (m/z) | 340.0900 |

| [M-H]⁻ (m/z) | 338.0744 |

| Key Fragments | Shifts of +4 amu for fragments containing the deuterated acetanilide ring compared to non-labeled Sulfanitran. |

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

This guide provides a foundational framework for the synthesis and characterization of Sulfanitran-d4. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Careful execution of the synthesis and thorough characterization are paramount to ensure the quality and reliability of this important research tool.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Sulfanitran

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Sulfanitran

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in poultry, for the treatment of coccidiosis.[1] Like other sulfonamides, its mechanism of action involves the inhibition of folic acid synthesis in prokaryotes.[2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, potentially resulting in a longer drug half-life and altered metabolite profile. This guide focuses on sulfanitran-d4, a deuterated analog of sulfanitran.[3]

Physicochemical Properties

The following tables summarize the known physicochemical properties of sulfanitran and the expected properties of deuterated sulfanitran.

Table 1: General and Predicted Physicochemical Properties

| Property | Sulfanitran (Non-deuterated) | Deuterated Sulfanitran (Sulfanitran-d4) - Predicted/Theoretical |

| Molecular Formula | C₁₄H₁₃N₃O₅S | C₁₄H₉D₄N₃O₅S |

| Molecular Weight | 335.34 g/mol | 339.36 g/mol |

| Appearance | Yellowish Green Solid | Expected to be a solid with a similar appearance to the non-deuterated form. |

| Storage Conditions | Sealed in dry, Room Temperature | Stable isotope-labeled compounds are typically stored at +4°C for short-term and colder for long-term storage to ensure stability. |

Table 2: Quantitative Physicochemical Data

| Property | Sulfanitran (Non-deuterated) | Deuterated Sulfanitran (Sulfanitran-d4) - Predicted/Theoretical Effects |

| Melting Point | 239-240 °C | The melting point is not expected to change significantly. A study on deuterated sulfanilamide showed minimal changes in thermal behavior. |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Deuteration can subtly affect solubility, but the direction and magnitude of the change are not easily predicted without experimental data. |

| pKa | 7.42 ± 0.10 (Predicted) | Deuteration of an acidic proton can have a more pronounced effect on pKa. However, in sulfanitran-d4, the deuterium atoms are on a phenyl ring and not directly involved in the acidic sulfonamide group, so a significant change is not expected. |

| LogP | Not experimentally determined in available literature. | Expected to be similar to the non-deuterated form. Minor changes in hydrophobicity have been observed with deuteration. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods for sulfonamides and can be adapted for deuterated sulfanitran.

Determination of pKa by Liquid Chromatography (LC)

This method is adapted from a procedure for determining the pKa of various sulfonamides using LC.

Principle: The retention time of an ionizable compound in reversed-phase liquid chromatography is dependent on the pH of the mobile phase. By measuring the retention factor (k) at different pH values, the pKa can be determined by fitting the data to a sigmoidal curve.

Methodology:

-

Preparation of Mobile Phases: Prepare a series of buffered mobile phases with varying pH values (e.g., from pH 2 to 10). A common mobile phase composition for sulfonamides is a mixture of acetonitrile and an aqueous buffer.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Detector: A UV detector is used to monitor the elution of the compound.

-

-

Sample Preparation: Dissolve a known amount of deuterated sulfanitran in a suitable solvent (e.g., methanol) to prepare a stock solution. Dilute the stock solution with the mobile phase for injection.

-

Data Acquisition: Inject the sample onto the LC system and record the retention time at each pH.

-

Calculation of Retention Factor (k):

-

k = (t_R - t_0) / t_0

-

Where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

-

Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a method for determining the logP of sulfonamides using RP-HPLC.

Principle: There is a linear relationship between the logarithm of the retention factor (log k) of a series of compounds and their octanol-water partition coefficient (logP) when analyzed under isocratic RP-HPLC conditions.

Methodology:

-

Selection of Reference Compounds: Choose a series of reference compounds with known logP values that are structurally similar to sulfanitran.

-

Chromatographic System:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition should be optimized to achieve good separation and reasonable retention times.

-

-

Sample Preparation: Prepare solutions of deuterated sulfanitran and the reference compounds in the mobile phase.

-

Data Acquisition: Inject each compound and record its retention time (t_R). Determine the column void time (t_0).

-

Calculation of Retention Factor (k):

-

k = (t_R - t_0) / t_0

-

-

Calibration Curve: Plot the log k values of the reference compounds against their known logP values. Perform a linear regression to obtain a calibration curve.

-

Determination of LogP for Deuterated Sulfanitran: From the retention time of deuterated sulfanitran, calculate its log k value. Use the equation of the calibration curve to determine the logP of deuterated sulfanitran.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folate Synthesis

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of precursors for DNA and RNA synthesis.

Caption: Inhibition of bacterial folate synthesis by deuterated sulfanitran.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of deuterated sulfanitran.

Caption: Workflow for physicochemical characterization of deuterated sulfanitran.

References

The Role of Sulfanitran-d4 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Sulfanitran-d4 as a deuterated internal standard in quantitative analytical chemistry. The document details its mechanism of action, provides exemplary experimental protocols, summarizes key quantitative performance data, and includes visualizations to illustrate critical workflows and concepts.

Core Concept: The Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring accuracy and precision. An internal standard is a compound of known concentration that is added to samples, calibrants, and quality controls to correct for analytical variability. Deuterated stable isotope-labeled internal standards (SIL-IS), such as Sulfanitran-d4, are considered the "gold standard" for this purpose.

The fundamental principle behind the efficacy of Sulfanitran-d4 lies in its near-identical physicochemical properties to the unlabeled analyte, sulfanitran. By replacing four hydrogen atoms with deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. However, this isotopic substitution results in negligible changes to its chemical properties, such as polarity, solubility, and ionization potential.

This near-identity ensures that Sulfanitran-d4 and sulfanitran behave almost identically throughout the entire analytical process:

-

Sample Preparation: During extraction, cleanup, and concentration steps, any loss of the target analyte will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: In liquid chromatography, Sulfanitran-d4 co-elutes with sulfanitran, meaning they have virtually the same retention time. This is critical because it ensures that both compounds are subjected to the same matrix effects at the same time.

-

Mass Spectrometric Detection: In the ion source of the mass spectrometer, both compounds experience the same degree of ionization efficiency or suppression caused by co-eluting matrix components.

By measuring the ratio of the analyte response to the internal standard response, variations introduced during the analytical workflow are effectively normalized. This results in a more accurate and precise quantification of the analyte, as the ratio remains constant even if the absolute signal intensities fluctuate.

Experimental Protocols

The following are detailed methodologies for the analysis of sulfanitran in a complex matrix, such as animal-derived food products, using Sulfanitran-d4 as an internal standard. These protocols are based on established methods for sulfonamide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of sulfanitran and Sulfanitran-d4 reference standards into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

-

Bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the sulfanitran intermediate stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration range should be appropriate for the expected sample concentrations and the instrument's linear range (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

-

Prepare a working internal standard solution of Sulfanitran-d4 at a constant concentration (e.g., 50 ng/mL) in the same diluent.

-

Sample Preparation (Modified QuEChERS Protocol)

-

Sample Homogenization:

-

Homogenize the tissue sample (e.g., poultry muscle, egg) to a uniform consistency.

-

-

Extraction:

-

Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount (e.g., 100 µL) of the Sulfanitran-d4 working internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer 500 µL of the cleaned extract into a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfanitran: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

Sulfanitran-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +4 Da from the sulfanitran transitions).

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an analytical method using Sulfanitran-d4 as an internal standard. The data is representative of what would be expected from a validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Table 2: Accuracy and Precision

| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ (1 ng/mL) | ± 20% | < 20% |

| Low QC (3 ng/mL) | ± 15% | < 15% |

| Mid QC (50 ng/mL) | ± 15% | < 15% |

| High QC (150 ng/mL) | ± 15% | < 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Sulfanitran | Sulfanitran-d4 |

| Extraction Recovery (%) | 85 - 105 | 83 - 103 |

| Matrix Effect (%) | 90 - 110 | 88 - 108 |

| Internal Standard Corrected Matrix Effect (%) | 98 - 102 | N/A |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the use of Sulfanitran-d4 as an internal standard.

Caption: Experimental workflow for the quantification of sulfanitran using Sulfanitran-d4 as an internal standard.

Caption: Logical relationship demonstrating how Sulfanitran-d4 corrects for analytical variability.

Stability of Deuterated Internal Standards in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of deuterated internal standards in solution, a critical consideration for ensuring the accuracy and reliability of quantitative analytical methods. The chemical and isotopic purity of these standards can be compromised by various factors during storage and handling, leading to inaccurate experimental results. This document outlines the key factors influencing stability, common degradation pathways, and best practices for storage and handling. It also provides detailed experimental protocols for stability assessment and summarizes available quantitative stability data.

Introduction to the Stability of Deuterated Internal Standards

Deuterated compounds are invaluable tools in quantitative analysis, particularly in mass spectrometry-based assays, where they serve as ideal internal standards.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation, chromatography, and ionization.[2] However, the stability of these standards in solution is not absolute and can be influenced by a range of environmental and chemical factors.[3] Understanding and controlling these factors is paramount to maintaining the integrity of the standards and the validity of the analytical data.

The primary concern with the stability of deuterated internal standards is the potential for degradation, which can manifest as either a loss of the deuterium label through hydrogen-deuterium (H-D) exchange or the chemical breakdown of the molecule itself.[4][5] Both processes can lead to a decrease in the concentration of the deuterated standard and a potential increase in the concentration of the unlabeled analyte, ultimately compromising the accuracy of quantification.

Factors Influencing the Stability of Deuterated Internal Standards in Solution

The stability of a deuterated internal standard in solution is a multifactorial issue. The key factors that researchers and scientists must consider are solvent selection, pH of the solution, storage temperature, and exposure to light.

-

Solvent Selection: The choice of solvent is critical to prevent H-D exchange. Aprotic solvents, such as acetonitrile and ethyl acetate, are generally recommended for reconstituting and diluting deuterated standards. Protic solvents, like water and methanol, can facilitate the exchange of deuterium atoms with protons, especially at labile positions on the molecule. It is crucial to use high-purity, anhydrous solvents to minimize moisture content.

-

pH of the Solution: Acidic or basic conditions can catalyze the H-D exchange process. Therefore, storing deuterated standards in strongly acidic or basic solutions should be avoided unless the stability under such conditions has been experimentally verified. The pH of the solution can significantly impact the rate of hydrolysis and other chemical degradation pathways.

-

Storage Temperature: Lower temperatures generally slow down the rates of both chemical degradation and H-D exchange. For long-term storage, temperatures of -20°C or below are often recommended for both solid standards and stock solutions. Refrigerated temperatures (2-8°C) may be suitable for short-term storage of working solutions. It is important to allow solutions to equilibrate to room temperature before opening to prevent condensation and moisture absorption.

-

Light Exposure: Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of sensitive compounds. To mitigate this risk, it is best practice to store deuterated standards in amber vials or otherwise protect them from light.

Common Degradation Pathways

The two primary degradation pathways for deuterated internal standards in solution are hydrogen-deuterium exchange and chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding solvent or atmospheric moisture. This process is particularly problematic for deuterium labels located on heteroatoms (e.g., -OD, -ND) or on carbon atoms adjacent to carbonyl groups or other electron-withdrawing groups, as these positions are more prone to exchange under certain conditions. The consequence of H-D exchange is a decrease in the isotopic purity of the standard and the formation of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.

Chemical Degradation

Deuterated internal standards are susceptible to the same chemical degradation pathways as their non-deuterated counterparts, including:

-

Hydrolysis: The cleavage of chemical bonds by the addition of water. This is a common degradation pathway for esters, amides, and other susceptible functional groups and can be significantly influenced by pH.

-

Oxidation: The loss of electrons, often involving the addition of oxygen or the removal of hydrogen. This can be initiated by exposure to air, oxidizing agents, or light.

-

Photodegradation: Chemical decomposition caused by the absorption of light energy.

The following diagram illustrates the logical relationship between the key factors influencing the stability of deuterated internal standards.

Caption: Factors influencing the stability of deuterated internal standards.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of specific deuterated and non-deuterated compounds in solution under various storage conditions. It is important to note that the stability of a deuterated standard is expected to be comparable to its non-deuterated analog in terms of chemical degradation, although the deuterium substitution itself can sometimes influence metabolic stability.

Table 1: Stability of Clenbuterol in Urine

| Storage Temperature | Duration | Analyte | Matrix | % Recovery / Remaining | Reference |

| -15°C | 180 days | Clenbuterol | Spiked Calf Urine | 17% | |

| -20°C | 20 weeks | Clenbuterol | Incurred Bovine Urine | Stable | |

| -60°C | 20 weeks | Clenbuterol | Incurred Bovine Urine | Stable | |

| +4°C | 12 weeks | Clenbuterol | Incurred Bovine Urine | Stable | |

| Room Temperature | 365 days | Clenbuterol | Dried Blood Spot | Stable (with desiccant, protected from light) |

Table 2: Stability of Fentanyl Analogs in Blood

| Storage Temperature | Duration | Analyte | Matrix | % of Target Concentration / % Loss | Reference |

| Room Temp (~25°C) | 9 months | Fentanyl Analogs (except Acrylfentanyl) | Blood | 81.3 - 112.5% of target | |

| Refrigerated (4°C) | 9 months | Fentanyl Analogs (except Acrylfentanyl) | Blood | 81.3 - 112.5% of target | |

| Frozen (-20°C) | 4 weeks | Acrylfentanyl | Blood | 22% loss | |

| Refrigerated (4°C) | 48-72 hours | Acrylfentanyl | Blood | 28 - 40% loss | |

| Room Temp (~25°C) | 24 hours | Acrylfentanyl | Blood | 53 - 60% loss | |

| Elevated (35°C) | 24 hours | Acrylfentanyl | Blood | 70% loss |

Table 3: Stability of Lorazepam in Oral Solution

| Storage Condition | Duration | Analyte | Matrix | % Remaining | Reference |

| Room Temperature | 91 days | Lorazepam | Oral Solution in 0.25 mL syringe | 93.21% ± 2.04 | |

| Room Temperature | 182 days | Lorazepam | Oral Solution in 0.25 mL syringe | 92.78% ± 0.86 | |

| Room Temperature | 91 days | Lorazepam | Oral Solution in 0.5 mL syringe | 94.21% ± 2.13 | |

| Room Temperature | 182 days | Lorazepam | Oral Solution in 0.5 mL syringe | 91.18% ± 0.45 |

Table 4: Stability of Cocaine and Metabolites in Biological Fluids

| Storage Temperature | Preservative | pH | Duration | Analyte | Matrix | % Recovery | Reference |

| -20°C | With/Without NaF | N/A | 1 year | Cocaine & Metabolites | Blood | >80% | |

| 4°C | With NaF | N/A | 365 days | Benzoylecgonine | Blood | 68.5% | |

| 4°C | Without NaF | N/A | 365 days | Benzoylecgonine | Blood | 3.7% | |

| 4°C | N/A | 8 | 15 days | Ecgonine methyl ester | Urine | Disappeared | |

| 4°C | N/A | 8 | 75 days | Cocaine | Urine | Disappeared |

Experimental Protocols for Stability Assessment

To ensure the integrity of deuterated internal standards, it is essential to perform stability studies under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis.

Protocol for Assessing Hydrogen-Deuterium (H-D) Exchange

Objective: To determine if the deuterated internal standard undergoes H-D exchange in the analytical matrix and solvent systems.

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the deuterated internal standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Spike the deuterated internal standard into the intended biological matrix (e.g., blank plasma, urine) at a concentration relevant to the analytical method.

-

Prepare solutions of the deuterated internal standard in various solvents and buffers that will be encountered during the analytical procedure (e.g., mobile phase at different pH values, reconstitution solvent).

-

-

Incubation:

-

Aliquot the prepared solutions into amber vials.

-

Incubate the vials at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

At each time point, process the samples using the established analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

-

Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

-

-

Data Analysis:

-

Plot the peak area or response of the deuterated internal standard and the unlabeled analyte against time for each condition.

-

A significant decrease in the signal of the deuterated internal standard accompanied by a concurrent increase in the signal of the unlabeled analyte is indicative of H-D exchange.

-

The following diagram illustrates a typical workflow for an H-D exchange stability study.

References

- 1. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Study of the Stability of Cocaine and Its Metabolites | CoLab [colab.ws]

- 3. benchchem.com [benchchem.com]

- 4. Effects of frozen storage on the recovery of clenbuterol from urine samples for official control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

commercial sources and availability of Sulfanitran-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, availability, and technical applications of Sulfanitran-d4. This deuterated analog of the coccidiostatic drug Sulfanitran is an essential tool for researchers, particularly in the field of drug residue analysis, serving as a robust internal standard for mass spectrometry-based quantification.

Commercial Availability and Specifications

Sulfanitran-d4 is available from several reputable suppliers of research chemicals and analytical standards. The product is typically supplied as a solid with purity levels suitable for sensitive analytical applications. Below is a summary of key specifications from various commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |

| Pharmaffiliates | 1794753-46-0 | C14H9D4N3O5S | 339.36 | High Purity | Pale Yellow to Light Brown Solid | 2-8°C Refrigerator |

| PDQ Scientific | 1794753-46-0 | C14H9D4N3O5S | 339.36 | Not Specified | Not Specified | 4°C |

| Clinivex | 1794753-46-0 | C14H9D4N3O5S | 339.36 | Not Specified | Solid | 2-8°C or -20°C |

| Mithridion | 1794753-46-0 | Not Specified | Not Specified | Not Specified | Not Specified | 4°C |

| Alfa Chemistry | 1794753-46-0 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Santa Cruz Biotechnology | 1794753-46-0 | C14H9D4N3O5S | 339.36 | Not Specified | Not Specified | Not Specified |

| LGC Standards | 1794753-46-0 | C14H9D4N3O5S | 339.0827 | Not Specified | Not Specified | Not Specified |

| Coompo Research Chemicals | 1794753-46-0 | C14H8D4N3O5S | 339.36 | 98% | Pale Yellow to Light Brown Solid | 2-8°C, Protected from air and light |

Application as an Internal Standard in LC-MS/MS Analysis

Sulfanitran-d4 is primarily utilized as an internal standard (IS) in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled Sulfanitran, but its increased mass allows for its differentiation in a mass spectrometer. This co-elution with the target analyte helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Experimental Workflow for Sulfanitran Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Sulfanitran residues in complex matrices, such as poultry tissue, using Sulfanitran-d4 as an internal standard.

Detailed Experimental Protocol: Quantification of Sulfanitran in Poultry Tissue

This protocol is a synthesized example based on common methodologies for sulfonamide analysis.[1][2][3][4][5] Researchers should validate the method for their specific matrix and instrumentation.

1. Materials and Reagents

-

Sulfanitran analytical standard

-

Sulfanitran-d4 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

QuEChERS extraction salts (e.g., MgSO4, NaCl)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Homogenized blank poultry tissue

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanitran and Sulfanitran-d4 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Sulfanitran stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of Sulfanitran-d4 at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

3. Sample Preparation (QuEChERS Method)

-

Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known volume of the Sulfanitran-d4 internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add QuEChERS extraction salts, vortex immediately for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

-

Dispersive SPE Cleanup: Add the appropriate d-SPE sorbent (e.g., C18 and MgSO4) to the supernatant, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% methanol in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfanitran: Precursor ion (Q1) m/z -> Product ions (Q3) m/z (at least two transitions for confirmation).

-

Sulfanitran-d4: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

5. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Sulfanitran to the peak area of Sulfanitran-d4 against the concentration of the calibration standards.

-

Determine the concentration of Sulfanitran in the samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the analytical method.

This technical guide provides a foundational understanding for the procurement and application of Sulfanitran-d4. For specific applications, researchers are encouraged to consult the technical documentation provided by the suppliers and to perform in-house method validation to ensure data quality and reliability.

References

- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. journalofchemistry.org [journalofchemistry.org]

- 5. mdpi.com [mdpi.com]

Interpreting the Certificate of Analysis for Sulfanitran-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth walkthrough of a typical Certificate of Analysis (CoA) for the isotopically labeled compound, Sulfanitran-d4. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, identity, and purity of reference standards used in research and development. This document will summarize the key quantitative data in structured tables, provide detailed experimental methodologies for the cited tests, and use visualizations to illustrate complex information.

Understanding the Basics: What is Sulfanitran-d4?

Sulfanitran is a sulfonamide antibiotic. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for the differentiation of the standard from the unlabeled analyte.

A Certificate of Analysis for Sulfanitran-d4 is a formal document that certifies the identity, purity, and quality of a specific batch of this reference material. It is a critical component of laboratory quality assurance.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Sulfanitran-d4.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | Sulfanitran-d4 |

| CAS Number | 1794753-46-0 |

| Molecular Formula | C₁₄H₉D₄N₃O₅S |

| Molecular Weight | 339.36 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage Condition | Store at 2-8°C, protect from light |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result |

| Chemical Purity | HPLC | 99.8% |

| Isotopic Purity | ¹H NMR | 99.5% D |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D |

| Residual Solvents | GC-HS | Conforms to USP <467> |

| Elemental Analysis | Combustion | Conforms to Theoretical Values |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the Sulfanitran-d4 material by separating it from any non-labeled or other impurities.

Instrumentation:

-

System: Agilent 1260 Infinity II HPLC or equivalent

-

Detector: Diode Array Detector (DAD)

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is accurately weighed and dissolved in a known volume of DMSO to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Isotopic Purity by Proton Nuclear Magnetic Resonance (¹H NMR)

Purpose: To confirm the identity of the compound and to determine the degree of deuteration by observing the absence of signals from the deuterated positions.

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz NMR or equivalent

-

Solvent: DMSO-d₆

Experimental Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

Spectral Width: 8223.68 Hz

Data Analysis: The ¹H NMR spectrum is compared to the spectrum of unlabeled Sulfanitran. The absence or significant reduction of proton signals at the sites of deuteration confirms the isotopic labeling. The isotopic purity is estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal in the molecule.

Isotopic Enrichment by Mass Spectrometry

Purpose: To provide a precise measurement of the isotopic enrichment of the deuterated standard.

Instrumentation:

-

System: Agilent 6545 Q-TOF LC/MS or equivalent

-

Ionization Source: Electrospray Ionization (ESI), positive mode

Mass Spectrometry Parameters:

-

Gas Temperature: 325°C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

Data Analysis: The mass spectrum of Sulfanitran-d4 is analyzed to determine the relative abundance of the molecular ions corresponding to the fully deuterated (d4), partially deuterated (d1, d2, d3), and unlabeled (d0) species. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Purpose: To identify and quantify any residual solvents from the synthesis and purification process, ensuring they are below the limits specified by regulatory guidelines (e.g., USP <467>).

Instrumentation:

-

System: Agilent 7890B GC with 7697A Headspace Sampler or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

Headspace Parameters:

-

Oven Temperature: 80°C

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Vial Equilibration Time: 15 min

GC Parameters:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program:

-

Initial Temperature: 40°C, hold for 5 min

-

Ramp: 10°C/min to 240°C, hold for 5 min

-

-

Detector Temperature: 260°C

Data Analysis: The peaks in the chromatogram are identified and quantified by comparison to a standard solution containing known amounts of common solvents. The results are reported as conforming to the specified guidelines if all detected solvents are below their respective limits.

Visualizations

The following diagrams illustrate key aspects of the Sulfanitran-d4 Certificate of Analysis.

Caption: Chemical structure of Sulfanitran-d4.

Caption: Analytical workflow for a reference standard.

Caption: Conceptual layout of a Certificate of Analysis.

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry of Sulfanitran-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and mass spectrometric analysis of Sulfanitran-d4. This deuterated analog of the sulfonamide antibiotic Sulfanitran is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. This document outlines its chemical properties, detailed experimental protocols for its detection, and insights into its mass spectrometric fragmentation.

Core Physicochemical Properties of Sulfanitran-d4

Sulfanitran-d4 is a stable isotope-labeled version of Sulfanitran, where four hydrogen atoms on the acetanilide ring have been replaced by deuterium. This isotopic labeling results in a predictable mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

| Property | Value | Citation(s) |

| Chemical Name | 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4 | [1][2] |

| CAS Number | 1794753-46-0 | [1][2] |

| Molecular Formula | C₁₄H₉D₄N₃O₅S | [3] |

| Molecular Weight | 339.36 g/mol | |

| Exact Mass | 339.0827 Da | |

| Unlabeled CAS Number | 122-16-7 |

Mass Spectrometry of Sulfanitran and its Deuterated Analog

The analysis of Sulfanitran and its deuterated internal standard, Sulfanitran-d4, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) in positive ion mode is commonly employed.

Expected Mass-to-Charge Ratios

-

Sulfanitran: The protonated molecule, [M+H]⁺, of the unlabeled Sulfanitran has a theoretical m/z of approximately 336.06.

-

Sulfanitran-d4: Due to the four deuterium atoms, the protonated molecule, [M+H]⁺, of Sulfanitran-d4 is expected at an m/z of approximately 340.08.

Fragmentation Pattern

The fragmentation of sulfonamides in tandem mass spectrometry is well-characterized and provides structural information. For Sulfanitran, the collision-induced dissociation (CID) of the protonated molecule leads to several characteristic product ions. Based on data for the unlabeled compound and general sulfonamide fragmentation, the following transitions can be expected.

| Precursor Ion (m/z) | Expected Major Product Ions (m/z) for Sulfanitran | Expected Major Product Ions (m/z) for Sulfanitran-d4 | Putative Fragment Structure |

| ~336.06 | 294, 290, 156 | - | Loss of specific neutral molecules |

| ~340.08 | - | 298, 294, 160 | Corresponding fragments with the +4 Da shift from deuterium |

The key fragmentation pathways for sulfonamides involve the cleavage of the S-N bond, often resulting in a characteristic ion at m/z 156. For N-acetylated sulfonamides like Sulfanitran, a fragment at m/z 198 (156 + 42 for the acetyl group) can also be anticipated. For Sulfanitran-d4, fragments containing the deuterated phenyl ring will exhibit a +4 Da mass shift.

Experimental Protocol: UPLC-MS/MS Analysis of Sulfanitran-d4

The following is a representative experimental protocol for the analysis of Sulfanitran-d4, adapted from established methods for sulfonamide analysis.

Sample Preparation (QuEChERS Method)

-

Extraction: To a 15 mL centrifuge tube containing the sample, add an appropriate volume of acetonitrile. Vortex vigorously for 1 minute.

-

Salting Out: Add magnesium sulfate and sodium chloride, vortex immediately for 1 minute, and then centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge.

-

Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and other analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfanitran: m/z 336.1 → 156.0 (quantifier), 336.1 → 92.0 (qualifier).

-

Sulfanitran-d4: m/z 340.1 → 160.0 (quantifier), 340.1 → 92.0 (qualifier).

-

-

Collision Energy: Optimized for each transition.

-

Ion Source Parameters: Optimized source temperature, gas flows, and spray voltage.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the analysis and the biological action of Sulfanitran, the following diagrams are provided.

Caption: Experimental workflow for the analysis of Sulfanitran-d4.

Caption: Mechanism of action of Sulfanitran via inhibition of folic acid synthesis.

References

Methodological & Application

Application Note: Quantification of Sulfanitran in Food Matrices using Sulfanitran-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of the veterinary drug Sulfanitran in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfanitran-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, including a QuEChERS-based sample preparation procedure, is suitable for the routine monitoring of Sulfanitran residues in food safety and quality control laboratories.

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in poultry, for the prevention and treatment of coccidiosis. The potential for residues of this drug to remain in food products intended for human consumption necessitates sensitive and accurate analytical methods for monitoring compliance with regulatory limits. Isotope dilution mass spectrometry is the gold standard for quantitative analysis by LC-MS/MS, offering superior performance in mitigating analytical variability.[1] A deuterated internal standard, such as Sulfanitran-d4, is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[1][2] This co-elution and similar ionization behavior allow for precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with sample loss or injection volume inconsistencies.[3]

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solutions Prepare individual stock solutions of Sulfanitran and Sulfanitran-d4 in methanol at a concentration of 1 mg/mL. These stock solutions should be stored at -20°C.

1.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the Sulfanitran stock solution with a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water to achieve a calibration curve range of 0.1 to 100 ng/mL.[4]

1.3. Internal Standard Working Solution Prepare an internal standard working solution of Sulfanitran-d4 at a concentration of 2.5 µg/mL in the same diluent as the working standards.

1.4. Sample Preparation (QuEChERS Method) A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Sulfanitran from food matrices such as poultry muscle or pastries.

-

Weigh 2 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the 2.5 µg/mL Sulfanitran-d4 internal standard working solution to the sample.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Vortex the tube vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents to remove interferences.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 21:79 v/v acetonitrile and 0.1% formic acid solution).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.1. Liquid Chromatography

-

System: UPLC system (e.g., Waters Acquity or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is as follows: 0–7.5 min, 21% B; 7.5–7.6 min, 21–40% B; 7.6–11.0 min, 40% B; 11.0–11.1 min, 40–75% B; 11.1–15 min, 75% B; 15.0–15.1 min, 75–21% B; 15.1–18.0 min, 21% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL

-

Column Temperature: 40°C

2.2. Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transition with the highest intensity is typically used for quantification, while the other is used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Sulfanitran | 336.3 | 156.2 (Quantifier) | 150 |

| 336.3 | 294.0 (Qualifier) | 150 | |

| Sulfanitran-d4 | 340.3 | 160.2 | 150 |

(Note: The MRM transition for Sulfanitran-d4 is predicted based on a +4 Da shift from the parent compound and its primary fragment. This should be optimized empirically.)

-

Source Parameters:

-

Spray Voltage: 5500 V

-

Vaporizer Temperature: 550°C

-

Nebulizing Gas Pressure: 55 psi

-

Auxiliary Gas Pressure: 55 psi

-

Curtain Gas Pressure: 40 psi

-

Data Presentation

The use of Sulfanitran-d4 as an internal standard is expected to yield excellent method performance. The following tables summarize typical validation data for the analysis of sulfonamides in food matrices using LC-MS/MS with a deuterated internal standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.02–0.45 µg/kg |

| Recovery | 67.6%–103.8% |

| Precision (RSD) | 0.80–9.23% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,500 | 100,000 | 0.015 |

| 0.5 | 7,800 | 102,000 | 0.076 |

| 1.0 | 15,500 | 101,000 | 0.153 |

| 5.0 | 76,000 | 99,000 | 0.768 |

| 10.0 | 152,000 | 100,500 | 1.512 |

| 50.0 | 755,000 | 99,500 | 7.588 |

| 100.0 | 1,510,000 | 100,000 | 15.100 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Sulfanitran.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jfda-online.com [jfda-online.com]

Application Note: Quantification of Sulfonamides in Poultry Tissue using Isotope Dilution Mass Spectrometry

Abstract

This application note provides a detailed protocol for the simultaneous quantification of multiple sulfonamide residues in poultry tissue (muscle) using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow, from sample preparation to data analysis, is designed for researchers, scientists, and professionals in drug development and food safety. The use of isotopically labeled internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is crucial for monitoring compliance with maximum residue limits (MRLs) established by regulatory bodies to ensure food safety.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in poultry.[1][2] However, the extensive use of these drugs can lead to the presence of their residues in edible tissues, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[3] To safeguard public health, regulatory agencies worldwide have established MRLs for sulfonamides in food products of animal origin.[1]

Isotope dilution mass spectrometry is a powerful analytical technique that provides high sensitivity and selectivity for the quantification of trace-level contaminants in complex matrices like poultry tissue.[4] This method involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte to the sample at the beginning of the analytical procedure. The isotopically labeled standard serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and ionization, thereby compensating for any losses or matrix-induced signal suppression or enhancement.

This application note details a robust and reliable LC-MS/MS method for the determination of a panel of sulfonamides in poultry muscle. The protocol includes a comprehensive sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized chromatographic conditions, and mass spectrometric parameters for accurate quantification.

Experimental Workflow

Caption: Experimental workflow for sulfonamide quantification.

Protocols

Sample Preparation (Modified QuEChERS)

-

Homogenization: Homogenize a representative portion of poultry muscle tissue to a uniform consistency.

-

Weighing: Accurately weigh 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with a solution containing the isotope-labeled internal standards for each target sulfonamide at a concentration of 100 µg/kg.

-

Extraction:

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex for 30 seconds.

-

-

Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

Quantitative Data

Table 1: MRM Transitions for Selected Sulfonamides and their Isotope-Labeled Internal Standards

This table provides example MRM transitions. It is crucial to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Sulfadiazine | 251.1 | 156.1 | 92.1 |

| ¹³C₆-Sulfadiazine | 257.1 | 162.1 | 98.1 |

| Sulfathiazole | 256.0 | 156.0 | 92.0 |

| ¹³C₆-Sulfathiazole | 262.0 | 162.0 | 98.0 |

| Sulfamerazine | 265.1 | 156.1 | 108.1 |

| ¹³C₆-Sulfamerazine | 271.1 | 162.1 | 114.1 |

| Sulfamethazine | 279.1 | 186.1 | 122.1 |

| ¹³C₆-Sulfamethazine | 285.1 | 192.1 | 128.1 |

| Sulfamethoxazole | 254.1 | 156.1 | 108.1 |

| ¹³C₆-Sulfamethoxazole | 260.1 | 162.1 | 114.1 |

| Sulfadimethoxine | 311.1 | 156.1 | 215.1 |

| ¹³C₆-Sulfadimethoxine | 317.1 | 162.1 | 221.1 |

Table 2: Method Performance Data

The following table summarizes typical performance characteristics of the method, as reported in various studies.

| Sulfonamide | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |

| Sulfadiazine | >0.99 | 0.1 - 1.0 | 0.3 - 2.5 | 88 - 105 | < 10 |

| Sulfathiazole | >0.99 | 0.2 - 1.5 | 0.5 - 5.0 | 90 - 108 | < 12 |

| Sulfamerazine | >0.99 | 0.1 - 1.2 | 0.4 - 4.0 | 85 - 103 | < 10 |

| Sulfamethazine | >0.99 | 0.3 - 2.0 | 1.0 - 6.0 | 92 - 110 | < 8 |

| Sulfamethoxazole | >0.99 | 0.2 - 1.8 | 0.6 - 5.5 | 87 - 106 | < 11 |

| Sulfadimethoxine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 91 - 109 | < 9 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3 and 10, respectively. Recovery and Precision are typically evaluated at multiple spiking levels (e.g., 50, 100, and 150 µg/kg).

Data Analysis and Quantification

Quantification is performed using the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native sulfonamide to the peak area of its corresponding isotope-labeled internal standard against the concentration of the native sulfonamide. The concentration of the sulfonamide in the unknown sample is then determined from this calibration curve. This approach effectively corrects for any variations in extraction efficiency and matrix effects, leading to highly accurate and precise results.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate means for the quantification of sulfonamide residues in poultry tissue. The detailed protocol, from sample preparation using a modified QuEChERS procedure to the specific LC-MS/MS parameters, offers a reliable workflow for food safety monitoring and veterinary drug residue analysis. The use of isotopically labeled internal standards is critical for achieving the high level of accuracy and precision required to meet regulatory standards. This application note serves as a comprehensive guide for laboratories aiming to implement this methodology.

References

Application Note: High-Sensitivity Analysis of Sulfanitran in Poultry Tissue using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Sulfanitran in poultry tissue. The method utilizes a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfanitran-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for researchers, scientists, and professionals in the fields of drug development and food safety for the reliable determination of Sulfanitran residues in complex biological matrices.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring Sulfanitran residues in poultry products.

This application note describes a comprehensive LC-MS/MS method for the determination of Sulfanitran in poultry tissue. The method employs a deuterated internal standard, Sulfanitran-d4, to achieve accurate quantification. The experimental protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Sulfanitran (CAS: 122-16-7)[2]

-

Sulfanitran-d4 (CAS: 1794753-46-0)[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Ultrapure water

Standard Solution Preparation

Prepare stock solutions of Sulfanitran and Sulfanitran-d4 in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard (Sulfanitran-d4) at a suitable concentration (e.g., 1 µg/mL) in methanol. Store all solutions at 2-8°C and protect from light.

Sample Preparation (QuEChERS)

-

Weigh 2 g (± 0.1 g) of homogenized poultry tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the Sulfanitran-d4 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant to a clean 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sulfanitran | 336.1 | 156.0 | 100 | 25 |

| 108.0 | 100 | 35 | ||

| Sulfanitran-d4 | 340.1 | 160.0 | 100 | 25 |

| 112.0 | 100 | 35 |

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

| Parameter | Sulfanitran |

| Calibration Curve Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/g |

| Limit of Quantification (LOQ) | 1.5 ng/g |

| Recovery (%) | 85 - 105% |

| Precision (RSD %) | < 15% |

Visualizations

Caption: Experimental workflow for Sulfanitran analysis.

Caption: Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Sulfanitran in poultry tissue. The use of a deuterated internal standard, Sulfanitran-d4, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement and variations in sample preparation. The QuEChERS sample preparation protocol is efficient and effective in extracting the analyte from a complex matrix. This method is well-suited for routine monitoring of Sulfanitran residues in food safety and quality control laboratories.

References

Application Notes and Protocols for Sulfonamide Analysis in Food Matrices

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The extensive use of these compounds can lead to the presence of their residues in various food products of animal origin, such as meat, milk, eggs, and honey.[2][3] These residues pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in different food commodities.